Fluoro hypofluorite;thorium

Catalog No.
S1924222
CAS No.
13597-30-3
M.F
F2OTh
M. Wt
286.034 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoro hypofluorite;thorium

CAS Number

13597-30-3

Product Name

Fluoro hypofluorite;thorium

IUPAC Name

fluoro hypofluorite;thorium

Molecular Formula

F2OTh

Molecular Weight

286.034 g/mol

InChI

InChI=1S/F2O.Th/c1-3-2;

InChI Key

RRHRMDCJEDCXMI-UHFFFAOYSA-N

SMILES

O(F)F.[Th]

Canonical SMILES

O(F)F.[Th]

Fluoro hypofluorite;thorium is a chemical compound with the formula F₂OTh, consisting of thorium and fluorine. It is categorized as a hypofluorite, which indicates that it contains a fluorine-oxygen bond. The compound has an average molecular weight of approximately 286.0343 g/mol and is part of a broader category of actinide compounds, which are known for their complex chemistry and potential applications in various fields, including nuclear science and materials engineering .

Typical of compounds containing thorium and fluorine. The reactions may include:

  • Decomposition Reactions: Fluoro hypofluorite;thorium can decompose under certain conditions, releasing fluorine gas and forming other thorium oxides or fluorides.
  • Redox Reactions: The compound may undergo oxidation-reduction reactions, particularly in the presence of strong oxidizing agents or reducing environments.
  • Complex Formation: In aqueous solutions, fluoro hypofluorite;thorium can form complexes with other ions, influencing its solubility and reactivity .

Fluoro hypofluorite;thorium can be synthesized through several methods:

  • Direct Fluorination: Reacting thorium dioxide with fluorine gas under controlled conditions can yield fluoro hypofluorite;thorium.
  • Chemical Vapor Deposition: This method involves the deposition of a thin film of the compound from gaseous precursors containing thorium and fluorine.
  • Solvothermal Synthesis: Utilizing solvents at high temperatures and pressures to facilitate the reaction between thorium salts and fluorinating agents may also produce this compound .

Fluoro hypofluorite;thorium has potential applications in various fields:

  • Nuclear Chemistry: Due to its thorium content, it may be explored for use in nuclear reactors or as a fuel source.
  • Materials Science: The unique properties of this compound could be leveraged in developing advanced materials with specific optical or electronic characteristics.
  • Environmental Remediation: Its ability to form complexes might find use in removing thorium from contaminated water sources .

Interaction studies involving fluoro hypofluorite;thorium focus on its behavior in different chemical environments:

  • Ion Exchange Studies: Research indicates that thorium ions can be selectively removed from aqueous solutions using ion exchange methods, highlighting the compound's potential for environmental cleanup applications .
  • Complexation Behavior: Studies on how fluoro hypofluorite interacts with other ions can provide insights into its stability and reactivity in various conditions .

Fluoro hypofluorite;thorium shares similarities with several other compounds containing actinides or fluorinated species. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Fluoro hypofluorite;neodymiumF₂NdOSimilar structure but different metal ion
Thorium tetrafluorideThF₄More stable, widely studied for nuclear applications
Uranium hexafluorideUF₆Highly reactive, used in uranium enrichment processes
Plutonium fluoridePuF₄Toxicity concerns, relevant in nuclear fuel cycles

Uniqueness of Fluoro Hypofluorite;Thorium

Fluoro hypofluorite;thorium is unique due to its specific combination of thorium with fluorine in a hypofluorite structure. This gives it distinct chemical properties compared to other actinide fluorides, particularly regarding its reactivity and potential applications in nuclear chemistry and materials science. Its lower toxicity compared to other actinide compounds also makes it an interesting subject for further study .

Solid-State Synthesis via Thorium Tetrafluoride (ThF₄) and ThO₂ Reactions

Solid-state synthesis represents one of the most fundamental approaches for preparing thorium fluoride compounds, particularly through direct reactions between thorium tetrafluoride and thorium dioxide. These methods exploit the thermodynamic stability relationships between various thorium-oxygen-fluorine phases under controlled temperature and atmospheric conditions [1].

The primary solid-state reaction involves the thermal combination of thorium tetrafluoride with thorium dioxide to produce thorium oxyfluoride according to the stoichiometric equation:

ThF₄ + ThO₂ → 2 ThOF₂

This reaction proceeds optimally at temperatures around 600°C under atmospheric pressure conditions [1]. The reaction mechanism involves the migration of fluoride ions from the tetrafluoride structure to coordinate with thorium centers already bonded to oxide ions, resulting in the formation of mixed oxyfluoride phases. The process requires careful temperature control to prevent decomposition of the fluoride precursors while ensuring complete reaction between the solid phases.

An alternative solid-state approach utilizes ammonium hydrogen difluoride (NH₄HF₂) as a fluorinating agent for thorium dioxide. This method proceeds through a two-stage mechanism: initial formation of ammonium thorium fluoride complexes at room temperature, followed by thermal decomposition to yield pure thorium tetrafluoride [2] [3] [4]. Research has demonstrated that optimal synthesis conditions require a ThO₂:NH₄HF₂ molar ratio of 1:5.5 with reaction times of 5 days at room temperature, followed by calcination at 450°C for 2-15 hours [2] [3]. This approach achieves conversion efficiencies of 98-99%, making it highly suitable for large-scale production [2] [4].

The hydrofluorination route represents another significant solid-state methodology, involving direct reaction of gaseous hydrogen fluoride with thorium dioxide:

ThO₂ + 4 HF → ThF₄ + 2 H₂O

This process requires temperatures between 600-650°C with controlled hydrogen fluoride flow rates to achieve complete conversion [5] [6]. The reaction exhibits first-order kinetics with respect to hydrogen fluoride partial pressure and demonstrates excellent product purity when properly controlled [5]. Industrial implementations of this method utilize specialized reactors with corrosion-resistant materials to handle the aggressive hydrogen fluoride environment.

Table 1: Solid-State Synthesis Parameters and Outcomes

MethodTemperature (°C)PressureReaction TimeProduct Yield (%)Key Parameters
ThF₄ + ThO₂ → 2ThOF₂600Atmospheric2-5 hoursN/AStoichiometric ratio 1:1
NH₄HF₂ + ThO₂ → NH₄ThF₅ → ThF₄450-750Atmospheric5-20 days + heating98-99Optimal ThO₂:NH₄HF₂ ratio 1:5.5
HF(g) + ThO₂ → ThF₄ + H₂O600-650Atmospheric5-6 hours99.1-99.3HF flow rate critical

Hydrolytic Routes: Controlled Hydrolysis of ThF₄ in Moist Environments

Hydrolytic synthesis methods exploit the controlled reaction between thorium tetrafluoride and water vapor to produce mixed thorium oxyfluoride phases. These approaches offer unique advantages in terms of process control and product morphology, particularly for applications requiring specific surface properties or crystalline structures [1] [7].

The fundamental hydrolysis reaction proceeds according to the equation:

ThF₄ + H₂O → ThOF₂ + 2 HF

This reaction exhibits strong thermodynamic favorability at elevated temperatures, typically requiring conditions above 500°C for practical reaction rates [1]. The process involves nucleophilic attack by water molecules on the thorium coordination sphere, leading to substitution of fluoride ligands with hydroxide groups that subsequently condense to form oxide bridges.

Controlled atmospheric hydrolysis represents the most widely studied hydrolytic route. This method involves exposing thorium tetrafluoride to carefully regulated moisture levels at temperatures between 500-1000°C [1]. The reaction environment must be precisely controlled to prevent excessive hydrolysis, which can lead to complete conversion to thorium dioxide rather than the desired mixed oxyfluoride phases. Research has demonstrated that optimal conditions involve maintaining relative humidity levels between 10-30% at reaction temperatures of 700-800°C [1].

The hydrolysis mechanism proceeds through several intermediate stages. Initial water adsorption onto thorium tetrafluoride surfaces creates activated complexes that facilitate fluoride-hydroxide exchange. Subsequent thermal treatment promotes condensation reactions between adjacent hydroxide groups, forming oxide bridges while releasing hydrogen fluoride gas. The final product composition depends critically on the water partial pressure, temperature, and residence time in the reaction zone.

Autoclave-based hydrothermal synthesis provides an alternative hydrolytic approach offering enhanced control over reaction conditions [7]. This method utilizes sealed pressure vessels to maintain controlled water vapor pressures at temperatures between 200-750°C. The technique enables precise manipulation of the water-to-fluoride ratio, allowing for systematic investigation of phase formation as a function of thermodynamic variables. Research has shown that thorium tetrafluoride undergoes appreciable hydrolysis above 200°C under these conditions, with complete conversion to oxide phases occurring above 300°C in high-pressure water environments [7].

Table 2: Hydrolytic Route Conditions and Products

MethodTemperature (°C)PressureEnvironmentProductsMechanism
ThF₄ + H₂O → ThOF₂ + 2HF1000AtmosphericMoist airThOF₂ + HFDirect hydrolysis
Controlled hydrolysis in moist air500-1000AtmosphericControlled humidityThOF₂, ThO₂Partial decomposition
Hydrothermal synthesis200-750AutogenousSealed autoclaveVarious fluoridesDissolution-precipitation

Molten Salt-Mediated Synthesis in NaF–ThF₄ and FLiBe/FLiNaK Systems

Molten salt synthesis methods represent advanced approaches for preparing thorium fluoride compounds under liquid-phase conditions. These techniques offer unique advantages including enhanced mass transport, improved mixing, and the ability to achieve high thorium concentrations in homogeneous liquid media [8] [9] [10] [11].

The sodium fluoride-thorium tetrafluoride (NaF-ThF₄) system provides a fundamental binary molten salt medium for thorium fluoride synthesis. This system exhibits complete miscibility across a wide composition range, with melting points varying from 650°C for pure sodium fluoride to approximately 850°C for compositions rich in thorium tetrafluoride [12]. The liquid phase enables rapid equilibration between different thorium-containing species and facilitates the formation of complex fluoride anions such as [ThF₆]²⁻ and [ThF₇]³⁻ [11].

The lithium fluoride-beryllium fluoride (FLiBe) eutectic system represents one of the most extensively studied molten salt media for thorium applications. The eutectic composition (66 mol% LiF - 34 mol% BeF₂) exhibits a melting point of 459°C, enabling operation at relatively moderate temperatures while maintaining excellent chemical stability [8] [13]. Research has demonstrated that thorium speciation in FLiBe melts is dominated by [ThF₆]²⁻ octahedral complexes in equilibrium with free fluoride ions [11]. The solubility of thorium oxide in FLiBe is limited to approximately 0.057 mol/kg at 873 K, with formation of a saturated solution characterized by an apparent solubility product of 8.8 ± 0.1 × 10⁻⁴ mol³/kg³ [10].

The ternary lithium fluoride-sodium fluoride-potassium fluoride (FLiNaK) system offers enhanced operational flexibility with a lower melting point of 454°C at the eutectic composition (46.5 mol% LiF - 11.5 mol% NaF - 42 mol% KF) [10] [14]. Thorium chemistry in FLiNaK melts exhibits greater complexity compared to FLiBe systems, with the formation of multiple thorium oxyfluoride species including Th₂OF₁₀⁴⁻ and ThOF₂ precipitates [10] [11]. The increased structural diversity in FLiNaK systems arises from the higher free fluoride activity, which promotes the formation of bridged thorium-oxygen-thorium complexes.

Electrochemical synthesis within molten salt media provides additional control over thorium oxidation states and product composition. These methods utilize controlled potential electrolysis to reduce higher oxidation state thorium species or to promote specific coordination environments [15] [16]. Research has demonstrated successful electrochemical preparation of thorium-containing compounds in both chloride and fluoride molten salt systems, with purification efficiencies exceeding traditional chemical methods [16].

Table 3: Molten Salt System Characteristics

Salt SystemComposition (mol%)Melting Point (°C)Operating Temperature (°C)Th Solubility
NaF-ThF₄Variable650-850700-900High
FLiBe (LiF-BeF₂)66 LiF - 34 BeF₂459600-700Limited (ThO₂: 0.057 mol/kg)
FLiNaK (LiF-NaF-KF)46.5 LiF - 11.5 NaF - 42 KF454600-700Complex (Th₂OF₁₀⁴⁻, ThOF₂)
LiF-ThF₄ eutectic78 LiF - 22 ThF₄547-549600-750High

High-Temperature Gas-Phase Reactions Involving Thorium and Fluorine/Oxygen

Gas-phase synthesis methods represent the most energetically demanding but potentially most precise approaches for preparing thorium fluoride compounds. These techniques enable direct control over reaction stoichiometry and can produce materials with exceptional purity and well-defined crystalline structures [17] [18] [19] [20].

Direct fluorination of thorium metal provides the most straightforward gas-phase synthesis route:

Th + 2 F₂ → ThF₄

This reaction proceeds spontaneously at temperatures above 400°C, with reaction rates increasing substantially at higher temperatures up to 800°C [17] [19]. The mechanism involves initial adsorption of fluorine molecules onto thorium metal surfaces, followed by dissociation and rapid fluoride ion incorporation into the growing fluoride layer. The reaction exhibits zero-order kinetics with respect to thorium metal surface area once a continuous fluoride layer forms, indicating that fluorine transport through the product layer becomes rate-limiting at higher conversion levels.

Gas-phase hydrofluorination of thorium dioxide represents an industrially important synthesis method:

ThO₂ + 4 HF → ThF₄ + 2 H₂O

This process requires temperatures between 750-1260°C for complete conversion [18] [21]. The reaction mechanism involves initial hydrogen fluoride adsorption onto oxide surfaces, followed by nucleophilic attack on thorium-oxygen bonds. Research has demonstrated that the process can be enhanced through the addition of tetrafluoromethane (CF₄) at temperatures above 900°C, which serves as a scavenging agent for residual oxide impurities [18]. The ultra-pure thorium tetrafluoride produced through this route exhibits exceptional optical transparency, making it suitable for specialized applications in high-performance optical coatings [18].

The thorium-water vapor reaction system has been extensively studied as a model for understanding thorium oxidation behavior under controlled atmospheres [22]. The reaction:

Th + H₂O → ThO₂ + H₂

proceeds with an activation energy of 6.44 ± 0.75 kJ/mol and exhibits first-order dependence on water vapor pressure [22]. Kinetic studies conducted between 200-600°C demonstrate that the reaction follows a logarithmic rate law, suggesting that diffusion of water species through the growing oxide layer controls the overall reaction rate [22].

Computational studies of gas-phase thorium fluoride thermochemistry have provided detailed insights into the stability and reactivity of various thorium fluoride species [20]. Density functional theory calculations indicate that the gas-phase formation enthalpies of thorium fluorides (ThF, ThF₂, ThF₃, ThF₄) exhibit systematic trends correlating with the number of fluoride ligands and the extent of f-orbital participation in chemical bonding [20]. These theoretical insights provide essential guidance for optimizing gas-phase synthesis conditions and predicting reaction outcomes under various thermodynamic conditions.

Table 4: High-Temperature Gas-Phase Reaction Parameters

ReactionTemperature (°C)Activation Energy (kJ/mol)Reaction OrderProductsApplications
Th + 2F₂ → ThF₄400-800N/AN/AThF₄Direct fluorination
ThO₂ + 4HF → ThF₄ + 2H₂O750-1260N/AN/AThF₄ + H₂OPurification process
Th + H₂O → ThO₂ + H₂200-6006.44 ± 0.75First order in H₂O pressureThO₂ + H₂Oxidation study
ThF₄ + CF₄ → purified ThF₄900-1260N/AN/AUltra-pure ThF₄Optical applications

Other CAS

13597-30-3

General Manufacturing Information

Thorium fluoride oxide (ThF2O): INACTIVE

Dates

Modify: 2023-07-22

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